![molecular formula C6H3BrClN3 B577561 6-溴-4-氯-5H-吡咯并[3,2-d]嘧啶 CAS No. 1211536-93-4](/img/structure/B577561.png)

6-溴-4-氯-5H-吡咯并[3,2-d]嘧啶

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

6-Bromo-4-chloro-5H-pyrrolo[3,2-d]pyrimidine is a purine analog . It is similar to 4-Chloro-5H-pyrrolo[3,2-d]pyrimidine, which inhibits the growth of bacteria by binding to the enzyme DNA gyrase .

Synthesis Analysis

The synthesis of 6-Bromo-4-chloro-5H-pyrrolo[3,2-d]pyrimidine involves several steps . The exact process is not detailed in the available resources, but it’s likely to involve halogenation and cyclization reactions.Molecular Structure Analysis

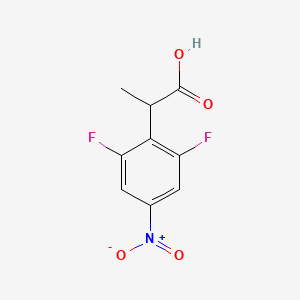

The molecular structure of 6-Bromo-4-chloro-5H-pyrrolo[3,2-d]pyrimidine includes bromine, chlorine, and nitrogen atoms . The compound has a molecular weight of 232.47 .Physical And Chemical Properties Analysis

6-Bromo-4-chloro-5H-pyrrolo[3,2-d]pyrimidine is a solid compound . It should be stored in an inert atmosphere at 2-8°C .科学研究应用

合成和生化相关性:6-溴-4-氯-5H-吡咯并[3,2-d]嘧啶已被用于合成各种核苷类似物。例如,Hinshaw等人(1969年)报道了其在创建吡咯嘧啶核苷类似物衍生物中的应用,这些衍生物在结构上与某些核苷类抗生素相关。这些衍生物具有潜在的生化意义,促使进一步研究它们的生物活性(Hinshaw et al., 1969)。

抗病毒和抗增殖活性:该化合物还被用于探索其抗病毒和抗增殖性能。Swayze等人(1992年)合成并测试了与toyocamycin和sangivamycin相关的各种吡咯[2,3-d]嘧啶核苷类似物,展示了6-溴-4-氯-5H-吡咯并[3,2-d]嘧啶在创建具有生物活性分子中的实用性(Swayze et al., 1992)。

意外的亲核取代:Gupta等人(1990年)详细描述了涉及6-溴-4-氯-5-氰基吡咯并[2,3-d]嘧啶的意外亲核取代,导致产生一种具有潜力作为核苷类似物领域进一步合成和研究的前体化合物(Gupta et al., 1990)。

合成噻二唑[4,5-e][1,3,4]噻二嗪衍生物的合成途径:Rahimizadeh等人(2007年)描述了一种合成途径,涉及将相关化合物与甲基肼处理,导致噻二唑[4,5-e][1,3,4]噻二嗪衍生物的形成。这展示了该化合物在杂环化学中的化学多样性和潜在应用(Rahimizadeh et al., 2007)。

安全和危害

作用机制

Target of Action

The primary target of 6-Bromo-4-chloro-5H-pyrrolo[3,2-d]pyrimidine is the Cyclin-Dependent Kinase (CDK4/6) . CDK4/6 is a key regulator of the cell cycle, and its inhibition can lead to cell cycle arrest, thereby preventing the proliferation of cancer cells .

Mode of Action

6-Bromo-4-chloro-5H-pyrrolo[3,2-d]pyrimidine acts as a selective inhibitor of CDK4/6 . It binds to these kinases, preventing them from phosphorylating and inactivating the retinoblastoma (Rb) protein. The unphosphorylated Rb protein halts cell cycle progression by inhibiting the activity of E2F transcription factors, which are necessary for the transition from the G1 to S phase of the cell cycle .

Biochemical Pathways

The compound’s action primarily affects the cell cycle regulation pathway . By inhibiting CDK4/6, it prevents the phosphorylation of the Rb protein, leading to cell cycle arrest at the G1 phase . This disrupts the normal progression of the cell cycle, preventing the replication of DNA and the division of cells, particularly in cancer cells that rely on rapid and uncontrolled cell division .

Result of Action

The result of 6-Bromo-4-chloro-5H-pyrrolo[3,2-d]pyrimidine’s action is the inhibition of cell proliferation , particularly in cancer cells . By halting the cell cycle, it prevents the replication and division of cells, which can lead to the shrinkage of tumors and the slowing of cancer progression .

属性

IUPAC Name |

6-bromo-4-chloro-5H-pyrrolo[3,2-d]pyrimidine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3BrClN3/c7-4-1-3-5(11-4)6(8)10-2-9-3/h1-2,11H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IYPTWTNEWAVBBM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(NC2=C1N=CN=C2Cl)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3BrClN3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80716576 |

Source

|

| Record name | 6-Bromo-4-chloro-5H-pyrrolo[3,2-d]pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80716576 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

232.46 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1211536-93-4 |

Source

|

| Record name | 6-Bromo-4-chloro-5H-pyrrolo[3,2-d]pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80716576 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2',4-Difluoro-[1,1'-biphenyl]-3-amine](/img/structure/B577486.png)

![7-Methyl-[1,2,4]triazolo[1,5-a]pyridin-2-amine](/img/structure/B577490.png)

![7-(Methylthio)-1-propyl-1H-pyrimido[4,5-D][1,3]oxazine-2,4-dione](/img/structure/B577491.png)

![2-Thioxo-1,3-diazaspiro[4.4]nonan-4-one](/img/structure/B577493.png)

![(RP)-1-[(S)-tert-Butylphosphinoyl]-2-[(S)-1-(diphenylphosphino)ethyl]ferrocene](/img/structure/B577497.png)